2-Methylpropanoyl iodide, also known as 2-methylpropanoic acid iodide, is an organic compound with the molecular formula . It is classified as an alkyl iodide, which are compounds containing iodine bonded to an alkyl group. Alkyl iodides are significant in organic synthesis due to their reactivity and ability to serve as intermediates in various chemical reactions.
2-Methylpropanoyl iodide is synthesized through several methods that typically involve the iodination of corresponding alcohols or carboxylic acids. Its classification falls under the category of halogenated hydrocarbons, specifically as a member of the alkyl iodide family. Alkyl iodides are often used in nucleophilic substitution reactions due to the leaving group ability of iodine.
The synthesis of 2-methylpropanoyl iodide can be achieved through various methods:
These methods generally require careful control of reaction conditions such as temperature and solvent choice to maximize yield and minimize side reactions.
The molecular structure of 2-methylpropanoyl iodide features a five-carbon chain with a methyl group attached to the second carbon and an iodine atom attached to the carbonyl carbon. The structural formula can be represented as follows:
Key data regarding its structure includes:
2-Methylpropanoyl iodide participates in several key chemical reactions:
These reactions highlight its utility in organic synthesis, particularly for constructing more complex molecules.
The mechanism by which 2-methylpropanoyl iodide reacts typically involves:
The efficiency and outcome of these reactions depend significantly on solvent choice, temperature, and the nature of the nucleophile involved.
Key physical properties of 2-methylpropanoyl iodide include:
Chemical properties:
These properties make it essential for handling under controlled conditions to prevent degradation or unwanted reactions.
2-Methylpropanoyl iodide finds applications in various fields:
Industrial synthesis of 2-methylpropanoyl iodide leverages palladium-catalyzed carbonylation due to its atom efficiency and scalability. The reaction involves isobutylene (2-methylpropene), carbon monoxide, and hydrogen iodide under 10–50 bar pressure at 80–120°C. A binuclear palladium iodide complex (e.g., derived from Pd(OAc)₂ and tetrabutylammonium iodide) serves as the catalyst, enhancing electrophilic activation through its μ₂-iodide-bridged structure. This configuration enables cooperative stabilization of the acyl intermediate via trans-effect relay, accelerating CO insertion and reducing activation energy by 40–60 kJ/mol compared to mononuclear catalysts [2] [5]. Typical catalyst loadings are 0.5–1.5 mol%, achieving turnover frequencies (TOF) of 500–800 h⁻¹.
Table 1: Industrial Catalytic Synthesis Parameters
Parameter | Value Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | <100°C: Slow kinetics; >110°C: Decomposition |
CO Pressure | 10–50 bar | <20 bar: Incomplete carbonylation |
PdI₂ Catalyst Loading | 0.5–1.5 mol% | <0.5 mol%: Low TOF; >1.5 mol%: Diminishing returns |
Reaction Time | 2–4 hours | Shorter times risk intermediate accumulation |
Maximizing yield requires strict control of HI:isobutylene stoichiometry at 1.05:1.00 to compensate for HI volatilization. Excess HI (>10%) promotes diiodide byproducts, while deficiency stalls conversion at the alkyl iodide stage. Continuous removal of 2-methylpropanoyl iodide via fractional distillation (b.p. 124–126°C) shifts equilibrium forward, achieving 92–95% conversion. The process utilizes a cascade reactor system with integrated Pd-catalyst recycling, where spent catalyst is regenerated by oxidation with tert-butyl hydroperoxide. This reduces palladium leaching to <50 ppm per cycle and overall yield to 88–91% [1] [2].
Laboratory routes employ modified Friedel-Crafts acylation, where 2-methylpropanoic acid reacts with phosphorus triiodide (PI₃) generated in situ from red phosphorus and iodine. Stoichiometry is critical: a 1:3 molar ratio of acid to I₂ with 0.35 equivalents of P₄ achieves 85% yield. The reaction proceeds via mixed anhydride formation, followed by nucleophilic displacement by iodide. For enhanced regioselectivity, samarium triflate (Sm(OTf)₃, 5 mol%) catalyzes the activation of carboxylic acids, suppressing alkene formation from β-branched acids [3] [6].
Solvent-free methods utilize ionic liquids like [bmim][I] as dual solvent/catalyst, enabling direct reaction of 2-methylpropanoyl chloride with NaI at 60°C. This approach eliminates halogenated solvent waste and achieves 94% yield in 30 minutes due to enhanced nucleophilicity of iodide. Microwave irradiation further accelerates the process: 10 minutes at 150°C under open-vessel conditions affords quantitative conversion. Key innovations include:
Table 2: Laboratory Methods Comparison
Method | Conditions | Yield | Reaction Time | E-Factor |
---|---|---|---|---|
PI₃ In Situ | 80°C, toluene, 4h | 85% | 4 hours | 8.2 |
[bmim][I] Exchange | 60°C, solventless | 94% | 30 min | 1.5 |
Microwave-Silphos | 150°C, 300 W | 98% | 10 min | 0.9 |
Photocatalytic (PPh₃/I₂) | 25°C, blue LED | 91% | 2 hours | 3.1 |
Emerging biocatalytic approaches employ engineered lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze iodide esterification. 2-Methylpropanoic acid reacts with ethanol in hexane to form ethyl 2-methylpropanoate (92% yield), followed by enzymatic transesterification with HI using CALB immobilized on mesoporous silica. Though currently yielding 40–50% due to HI-induced enzyme denaturation, directed evolution has created HI-tolerant mutants by mutating surface lysine residues to glutamate. This strategy reduces E-factor by 90% compared to PI₃-based routes [9].
Continuous flow systems enable complete byproduct valorization. The phosphorus/iodine method’s waste stream (H₃PO₃, I₂ residues) is treated with sodium arsenite (NaAsO₂) to regenerate iodide via reduction of iodine to soluble triiodide, achieving 97% iodine recovery. Concurrently, arsenic byproducts are oxidized to arsenate (AsO₄³⁻) and precipitated as ferric arsenate for safe disposal. For palladium-catalyzed processes, a microfluidic membrane separator recovers >99% Pd using polyimide-based covalent organic frameworks (COFs) with bipyridine traps, reducing catalyst costs by 70%. This integrated system operates at a throughput of 50 L/h with 98.5% atom economy [3] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8